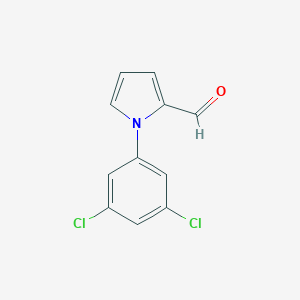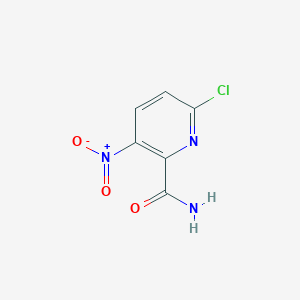
6-Chloro-3-nitropicolinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar nitro-containing heterocyclic compounds often involves multi-step procedures that may include cyclization, nitration, chlorination, and other functional group modifications. For example, Lei Zhao, Fei Lei, and Yuping Guo (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through cyclization, nitrification, and chlorination, starting with cheap raw materials under mild conditions, achieving an 85% yield. This method hints at potential pathways for synthesizing compounds like 6-Chloro-3-nitropicolinamide, emphasizing the importance of stepwise reactions under controlled conditions for achieving desired structural features (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 6-Chloro-3-nitropicolinamide, such as nitroquinolines, has been extensively analyzed using spectroscopic techniques. Mirjalol E. Ziyadullaev et al. (2020) optimized the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one and used IR, Mass, 1H, 13C NMR spectroscopy to study the structure, establishing the importance of temperature and reaction time in the nitration process and providing insights into structural determinants that influence chemical reactivity and properties (Ziyadullaev et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving nitro and chloro substituents often lead to diverse functional outcomes, including the potential for further substitution, nucleophilic aromatic substitution, and coupling reactions. The study by Valentin Wydra et al. (2021) on N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine illustrates the complexity of such reactions, involving a Buchwald–Hartwig arylamination and a highly regioselective nucleophilic aromatic substitution, demonstrating the nuanced interplay between substituents in dictating the course of chemical transformations (Wydra et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds : It's used in the synthesis of specific pharmaceutical compounds. For instance, Fujino et al. (2001) described its use in developing a synthetic route for KF31327, a phosphodiesterase V inhibitor. This process involved the selective substitution and reduction of nitro groups, among other steps, demonstrating the compound's utility in complex organic syntheses (Fujino et al., 2001).
Amination Studies : Sedova and Shkurko (1995) conducted a study on the amination of 6-chloro-2-arylquinazolines, which shows the versatility of such compounds in producing a variety of aminated products, important in pharmaceutical chemistry (Sedova & Shkurko, 1995).
MRI Contrast Agents : Caneda-Martínez et al. (2017) investigated Ni2+ complexes with ligands containing 6-methylpicolinamide groups for potential use in MRI contrast agents. This research is significant for the development of new medical imaging technologies (Caneda-Martínez et al., 2017).
Biodegradation Pathways : Khan et al. (2013) explored the biodegradation of 2-chloro-4-nitroaniline and its pathway characterization, which included the transformation to 6-chlorohydroxyquinol. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Khan et al., 2013).
Antiemetic and Gastrointestinal Agents : Baldazzi et al. (1996) synthesized new derivatives of 6-chloro-2,3-dihydro-4(1H)-quinazolinone, evaluating them for gastrointestinal and antiemetic activities. This indicates the potential of such compounds in developing new treatments for gastrointestinal disorders (Baldazzi et al., 1996).
Antimicrobial Drugs : Glushkov, Marchenko, and Levshin (1997) worked on synthesizing derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which included 6-Chloro-3-nitropicolinamide, as potential antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).
Cytotoxicity in Cancer Research : Mukherjee, Dutta, and Sanyal (2013) evaluated the antitumor efficacy and toxicity of novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione in mice. Their findings contribute to cancer research and treatment development (Mukherjee, Dutta, & Sanyal, 2013).
Propiedades
IUPAC Name |
6-chloro-3-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUHUTYSEVDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441397 | |
| Record name | 6-Chloro-3-nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitropicolinamide | |
CAS RN |
171178-21-5 | |
| Record name | 6-Chloro-3-nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

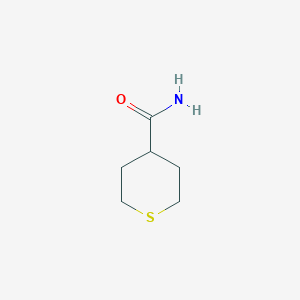


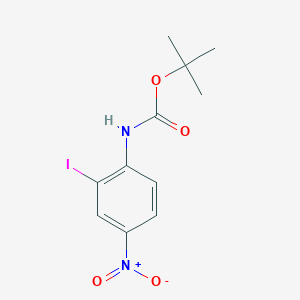

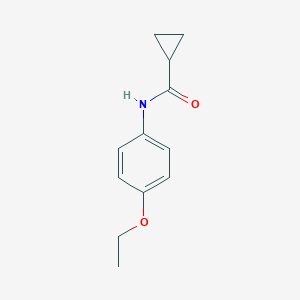

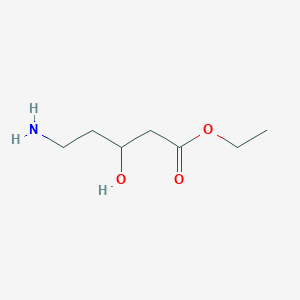
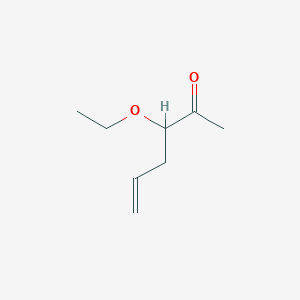


![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
